3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde
Description
3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 3 and a formyl group at position 7. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol.
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXIHXHKGOFSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the chloro position with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution
Reduction: Sodium borohydride in methanol
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
Oxidation: 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Reduction: 3-Chloroimidazo[1,2-a]pyridine-8-methanol
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is utilized as an intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases. For instance, research indicates that compounds derived from this aldehyde exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound possess antifungal activity against resistant strains of Candida albicans . This highlights its potential as a lead compound for developing new antifungal agents.
Biochemical Research
Enzyme Inhibition Studies
This compound is instrumental in exploring enzyme inhibition mechanisms. It has been used to synthesize derivatives that act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating Alzheimer's disease . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance inhibitory potency .
Receptor Binding Studies
this compound derivatives are also involved in receptor binding studies that help elucidate biological pathways and drug interactions. These studies contribute to understanding how these compounds can modulate biological responses .
Material Science
Advanced Materials Development
The unique chemical properties of this compound make it suitable for creating advanced materials such as polymers and coatings. Its incorporation into material formulations can enhance performance characteristics, making it valuable for industrial applications .
Agricultural Chemistry
Agrochemical Applications
Research into the agricultural applications of this compound is ongoing, particularly in developing new agrochemicals such as pesticides and herbicides. The ability to modify its structure allows for the design of compounds with enhanced efficacy against pests while minimizing environmental impact .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo-pyridine ring.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physico-Chemical Properties
- Lipophilicity : The chloro substituent at position 3 enhances lipophilicity compared to unsubstituted analogs (e.g., Imidazo[1,2-a]pyridine-8-carbaldehyde), favoring membrane permeability but reducing aqueous solubility .
- Stability : The aldehyde group at position 8 requires storage under inert conditions (2–8°C) to prevent oxidation . In contrast, ester derivatives (e.g., Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate) exhibit greater stability under ambient conditions .
- Reactivity : The electron-withdrawing chlorine atom at position 3 activates the aldehyde group for nucleophilic addition reactions, making it a versatile intermediate for further functionalization .
Biological Activity
3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the following molecular structure:
- Molecular Formula : CHClNO
- Molecular Weight : 195.60 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available imidazole derivatives. The chlorination and subsequent formylation reactions are crucial steps in its synthesis, often employing reagents such as phosphorus oxychloride and formic acid under controlled conditions to achieve high yields.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentration (MIC) values ranging from 0.07 to 2.2 μM. This compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound can be explained by its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit certain serine/threonine kinases involved in cancer progression.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Potential Therapeutic Applications
Given its broad spectrum of biological activities, this compound holds potential for various therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Drugs : Further research into its use as a chemotherapeutic agent for specific cancers.
- Drug Design : Its unique structure may serve as a scaffold for designing novel compounds with enhanced efficacy.
Q & A
Basic: What are the most efficient synthetic routes for preparing 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde?
Answer:
The compound can be synthesized via multi-step methodologies involving α-haloketones and halogenation. A robust approach involves:
Condensation : Reacting 2-aminonicotinic acid derivatives with α-haloketones to form the imidazo[1,2-a]pyridine core .
Halogenation : Introducing chlorine at the 3-position using polymer-bound intermediates or electrophilic halogenation agents (e.g., NCS or Cl₂) .
Aldehyde Functionalization : Oxidation of a methyl group or formylation at the 8-position using Vilsmeier-Haack conditions .
Key advantages include scalability (>80% yield), high purity (>95%), and compatibility with solid-phase synthesis for parallel library generation .
Basic: How can purity and structural integrity be validated during synthesis?
Answer:
Critical analytical methods include:
- HPLC/GC-MS : Quantify purity (>95% threshold) and detect byproducts .
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR: aldehyde proton at δ 9.8–10.2 ppm; ¹³C NMR: C=O at ~190 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₈H₅ClN₂O: calc. 194.01, obs. 194.03) .
For ambiguous cases, X-ray crystallography (using SHELX software) resolves structural uncertainties .
Basic: What precautions are necessary for handling and storage?
Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
- Waste Disposal : Incinerate via approved hazardous waste protocols to avoid environmental contamination .
Advanced: How can regioselective functionalization at the 3-position be achieved?
Answer:
Regioselectivity is controlled by:
- Electrophilic Aromatic Substitution (EAS) : Direct chlorination using Cl₂ or NCS, favored at electron-rich positions (3 > 6 > 8) .
- Directed Metalation : Use directing groups (e.g., –NH₂) to block competing sites .
- Solid-Phase Synthesis : Immobilize intermediates on polymer supports to limit side reactions (e.g., 98% regioselectivity reported) .
Post-functionalization (e.g., Suzuki coupling) at the 3-position is enabled by halogen retention .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Answer:
Discrepancies often arise from:
- Tautomerism : Aldehyde hydration or imine formation alters peak positions. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR .
- Residual Solvents : Mask aldehyde signals. Dry samples rigorously (e.g., over MgSO₄) .
- Crystal Packing Effects : X-ray diffraction (SHELXL refinement) confirms bond lengths/angles, overriding ambiguous NMR/IR data .
Cross-validate with DFT calculations (e.g., Gaussian) to model electronic environments .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for biological applications?
Answer:
Key methodologies include:
- Derivatization : Synthesize analogs (e.g., 3-Br, 3-I, 8-amide) to probe electronic/steric effects .
- Bioisosteric Replacement : Replace Cl with CF₃ or CN to modulate lipophilicity .
- In Silico Screening : Docking studies (AutoDock Vina) predict binding affinities to targets like kinase enzymes .
For antikinetoplastid agents, chalcone conjugates showed IC₅₀ values <10 µM against Trypanosoma brucei, linked to aldehyde reactivity .
Advanced: How to address low yields in scale-up reactions?
Answer:
Common pitfalls and solutions:
- Side Reactions : Minimize via slow addition of halogenating agents (e.g., Cl₂ gas) at 0°C .
- Purification Challenges : Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) .
- Catalyst Optimization : Switch from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
